8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in medicinal chemistry, particularly as an anticonvulsant agent. The compound’s structure consists of a spiro linkage between a diazaspirodecane and a dione moiety, which contributes to its distinctive chemical properties.
Biochemical Analysis
Biochemical Properties
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione plays a role in biochemical reactions, particularly in the context of its anticonvulsant activity. It interacts with enzymes and proteins involved in neuronal signaling pathways. For instance, it has been shown to interact with voltage-gated sodium channels, which are critical for the propagation of action potentials in neurons . The nature of these interactions involves the inhibition of sodium channel activity, which helps to stabilize neuronal membranes and prevent excessive neuronal firing.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, it influences cell function by modulating ion channel activity, which in turn affects cell signaling pathways and gene expression. This compound has been observed to reduce the frequency and severity of seizures in animal models, indicating its impact on cellular metabolism and neuronal excitability . Additionally, it may influence the expression of genes related to synaptic plasticity and neurotransmitter release.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the voltage-gated sodium channels, inhibiting their activity and thereby reducing neuronal excitability . This inhibition prevents the rapid influx of sodium ions that typically occurs during an action potential, stabilizing the neuronal membrane. Furthermore, this compound may also interact with other ion channels and receptors, contributing to its overall anticonvulsant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods Long-term studies have shown that its anticonvulsant effects can persist, although the efficacy may diminish with prolonged use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces seizure activity without significant adverse effects . At higher doses, toxic effects such as sedation, ataxia, and gastrointestinal disturbances have been observed. There is a threshold dose beyond which the therapeutic benefits are outweighed by the adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation and subsequent conjugation of the compound. These metabolic processes result in the formation of various metabolites, some of which may retain pharmacological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed throughout the central nervous system, where it accumulates in neuronal tissues. Its localization is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach its target sites within the brain.
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cytoplasm and membrane compartments . It may also localize to specific organelles involved in ion transport and signaling. Post-translational modifications, such as phosphorylation, may influence its targeting to these compartments, thereby affecting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of certain neurotransmitter receptors or ion channels, thereby stabilizing neuronal activity and preventing seizures. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione
- 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of an amino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c9-5-1-3-8(4-2-5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGQCTGSYGGUES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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